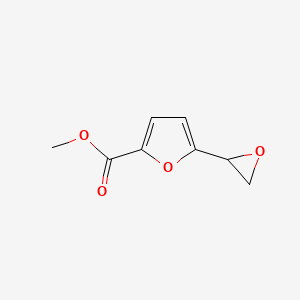![molecular formula C8H7N3O2 B2966593 Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 53902-64-0](/img/structure/B2966593.png)
Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 53902-64-0 . It has a molecular weight of 177.16 and its IUPAC name is "methyl pyrazolo [1,5-a]pyrazine-3-carboxylate" .
Synthesis Analysis
A paper introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The Inchi Code of “this compound” is 1S/C8H7N3O2/c1-13-8 (12)6-4-10-11-3-2-9-5-7 (6)11/h2-5H,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Structural and Spectral Investigations : Research has been conducted on pyrazole-4-carboxylic acid derivatives, focusing on their synthesis, structural, spectral, and theoretical studies. For example, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved through cyclocondensation, followed by basic hydrolysis, and characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies provide insights into the molecular structure and properties of such compounds (Viveka et al., 2016).
Green Synthesis Approaches : Efforts have been made to develop solvent-free, environmentally friendly synthesis methods for pyrazole derivatives. For instance, pyrano[2,3-c]-pyrazoles were synthesized using a one-pot method without solvents, highlighting a sustainable approach to synthesizing such compounds (Al-Matar et al., 2010).
Biological Applications and Potency
Cytotoxicity and Potential Anticancer Activity : Some studies have explored the cytotoxicity and potential anticancer activities of pyrazole derivatives. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for these compounds in cancer therapy (Hassan et al., 2014).
Enzyme Inhibition : Research into 1,2,3-triazole derivatives synthesized from pyrazole-4-carbaldehyde showed that these compounds could inhibit 5α-reductase and aromatase, enzymes relevant in steroid hormone metabolism and certain cancers. This indicates potential applications in treating hormone-related conditions (El-Naggar et al., 2020).
Novel Synthetic Pathways and Chemical Properties
- Synthesis of Novel Analogues : The synthesis of novel analogues like 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, showcases the diversity of pyrazole derivatives that can be synthesized and their potential applications in medicinal chemistry, although this particular compound did not possess antiviral activity (Ehler et al., 1977).
Mecanismo De Acción
Target of Action
Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
Pyrrolopyrazine derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives, which this compound is a part of, have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJOSLTYQGWJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC=CN2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)

![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)


![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)


![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)

